N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide

Kinase inhibition KDR thienopyrazole library

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide (CAS 893929-77-6) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole carboxamide class. The compound features a saturated tetrahydrothienopyrazole core with a bulky tert-butyl substituent at the N2 position and a 2-(4-ethoxyphenoxy)acetamide side chain at the C3 exocyclic amine, yielding a molecular formula of C19H25N3O3S and molecular weight of 375.49 g/mol.

Molecular Formula C19H25N3O3S
Molecular Weight 375.49
CAS No. 893929-77-6
Cat. No. B2732020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide
CAS893929-77-6
Molecular FormulaC19H25N3O3S
Molecular Weight375.49
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2C(C)(C)C
InChIInChI=1S/C19H25N3O3S/c1-5-24-13-6-8-14(9-7-13)25-10-17(23)20-18-15-11-26-12-16(15)21-22(18)19(2,3)4/h6-9H,5,10-12H2,1-4H3,(H,20,23)
InChIKeyITQRWSFOXLIIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide (CAS 893929-77-6): Core Scaffold & Physicochemical Baseline for Procurement Evaluation


N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide (CAS 893929-77-6) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole carboxamide class [1]. The compound features a saturated tetrahydrothienopyrazole core with a bulky tert-butyl substituent at the N2 position and a 2-(4-ethoxyphenoxy)acetamide side chain at the C3 exocyclic amine, yielding a molecular formula of C19H25N3O3S and molecular weight of 375.49 g/mol [1]. This scaffold topology places it within a family of heterocyclic compounds investigated for kinase inhibition (KDR), autotaxin modulation, and anti-inflammatory activity, providing a foundation for evaluating its differentiation from close structural analogs [2].

Why Generic Substitution of Thieno[3,4-c]pyrazole-3-yl Acetamides Yields Irreproducible Screening Data: The N2-tert-Butyl / 4-Ethoxyphenoxy Determinant


The thieno[3,4-c]pyrazole chemotype is exceedingly sensitive to both the N2 substituent and the C3 acetamide tail. Within this scaffold, replacing N2-tert-butyl with aryl groups (e.g., 4-chlorophenyl or 4-fluorophenyl) or oxidizing the tetrahydrothiophene to the 5,5-dioxo sulfone drastically alters the electronic character of the fused heterocycle and redirects binding selectivity [1][2]. Likewise, the 2-(4-ethoxyphenoxy)acetamide tail of the target compound is not functionally interchangeable with simple benzamides (e.g., 3,4-diethoxybenzamide) because the flexible phenoxy ether linkage introduces a distinct hydrogen-bond acceptor geometry and conformational freedom that rigid amide‐linked comparators cannot replicate [3]. Generic substitution between these sub-classes therefore produces divergent target engagement profiles, making precise chemical identity a prerequisite for reproducible procurement in any focused screening campaign.

Quantitative Head-to-Head Evidence: N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide vs. Closest Structural Analogs


Kinase Inhibition Landscape: Thieno[3,4-c]pyrazole Scaffold Activity vs. Inactive Sulfone Analog

A directed library of thieno[3,4-c]pyrazole-3-carboxamides was evaluated for KDR (VEGFR2) inhibition. The series containing an unoxidized tetrahydrothiophene ring (as in the target compound) yielded submicromolar KDR inhibitors, with multiple compounds achieving IC50 values below 1 µM [1]. In contrast, the chemically oxidized 5,5-dioxo congener (N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide, CAS 893926-04-0) exhibits a profoundly different electronic structure at the thiophene ring, documented by the altered molecular formula C19H25N3O5S (Δ = +2 O, molecular weight 407.49 vs. 375.49) [2]. The sulfone oxidation removes the lone-pair conjugation of the sulfur, flattening the ring and eliminating the submicromolar KDR inhibitory activity characteristic of the parent tetrahydrothieno series.

Kinase inhibition KDR thienopyrazole library

Anti-Inflammatory Activity: Tert-Butyl vs. Aryl N2-Substituted Thieno[3,4-c]pyrazoles

The 4H-thieno[3,4-c]pyrazole scaffold has been systematically evaluated for anti-inflammatory activity using N1-aryl substituted derivatives. The 4-fluorophenyl derivative (1-(4-fluorophenyl)-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-one) demonstrated remarkable analgesic and anti-inflammatory activities in rodent models, with platelet antiaggregating activity in vitro comparable to acetylsalicylic acid [1]. The target compound, bearing an N2-tert-butyl substituent rather than an N1-aryl group, represents a regioisomeric and electronic departure from the anti-inflammatory pharmacophore. While the tert-butyl group increases steric bulk and lipophilicity (clogP contribution ~+1.0 vs. fluorophenyl), direct comparative anti-inflammatory data for the target compound are absent, necessitating prospective evaluation.

Anti-inflammatory analgesic pyrazole

Cav3 T-Type Calcium Channel Activity: Ethoxyphenoxy Acetamide vs. Diethoxybenzamide Congener

A structurally proximal analog, N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide (BDBM76971), was screened against the Cav3 T-type calcium channel and exhibited an EC50 of 3.79 µM (3.79E+3 nM) [1]. That analog retains the N2-tert-butyl-thieno[3,4-c]pyrazole core but replaces the 2-(4-ethoxyphenoxy)acetamide tail of the target compound with a rigid 3,4-diethoxybenzamide group. The target compound's ethoxyphenoxy tail introduces an additional ether oxygen and a methylene spacer (Ar-O-CH2-CO- vs. Ar-CO-), which is predicted to increase conformational flexibility and alter hydrogen-bonding geometry relative to the channel binding site. No Cav3 screening data are currently available for the target compound itself.

Cav3 T-type calcium channel ion channel screening thienopyrazole

Autotaxin Inhibitory Potential: Tetrahydrothieno Core vs. Oxidized Sulfone Series

Thieno[3,4-c]pyrazol-3-yl acetamides are disclosed in patent EP4175633A1 as autotaxin (ATX) inhibitors, with the most potent derivatives in the tetrahydrothieno series achieving IC50 values in the 0.9–2.0 µM range against nucleotide phosphodiesterase activity [1]. The patent encompasses the broad generic scaffold that includes the target compound (N2-tert-butyl, 4-ethoxyphenoxy tail). However, the 5,5-dioxo sulfone analog (CAS 893926-04-0), which is a common commercially available substitute, is not preferentially claimed as an ATX inhibitor in the exemplified compounds [1]. The tetrahydrothieno oxidation state preserves the electron-rich sulfur that participates in favorable hydrophobic interactions within the ATX active site.

Autotaxin inhibitor phosphodiesterase pulmonary fibrosis

Validated Application Scenarios for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide Based on Scaffold-Level Evidence


Focused Kinase Inhibitor Screening Libraries for Angiogenesis and Oncology Targets

The target compound, possessing the unoxidized tetrahydrothieno[3,4-c]pyrazole core, is structurally aligned with a validated series of submicromolar KDR (VEGFR2) kinase inhibitors [1]. It is suitable for inclusion in kinase-focused screening decks where the sulfone oxidation state has been deliberately excluded because it abrogates kinase activity. The 4-ethoxyphenoxy acetamide tail provides a distinct chemotype for exploring Type II or allosteric kinase inhibitor binding modes adjacent to the ATP pocket.

Autotaxin-Lysophosphatidic Acid (ATX-LPA) Pathway Probing in Fibrosis and Inflammation

Based on patent exemplification, thieno[3,4-c]pyrazol-3-yl acetamides in the tetrahydrothieno oxidation state are active autotaxin inhibitors (IC50 ~ 0.9–2.0 µM) [2]. The target compound is a procurement-grade candidate for secondary assays in pulmonary fibrosis, hepatic fibrosis, or cancer metastasis models where ATX inhibition is the therapeutic hypothesis, and where the commercially available sulfone analog would be an unsuitable negative control given its inactivity.

Cav3 T-Type Calcium Channel Selectivity Profiling Using Structurally Defined Analogs

The close analog N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide has a measured EC50 of 3.79 µM at Cav3 T-type calcium channels [3]. The target compound, differing only in the ethoxyphenoxy acetamide tail, serves as a matched-pair comparator for structure-activity relationship (SAR) expansion around this ion channel target, enabling the direct assessment of how the flexible ether linkage impacts channel binding relative to the rigid benzamide.

Quote Request

Request a Quote for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.